2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Description
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a bicyclic amine derivative featuring a piperidine ring attached to the 2-position of a tetrahydroisoquinoline scaffold. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFFTPMNOLBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, are present in more than twenty classes of pharmaceuticals. These compounds play a significant role in the pharmaceutical industry, indicating that they likely interact with a variety of molecular targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function.
Biochemical Analysis
Biochemical Properties
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in the metabolism of cholesterol in the brain. The interaction with CH24H suggests that this compound may influence cholesterol homeostasis and potentially impact neurological functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholesterol 24-hydroxylase can lead to changes in cholesterol levels within cells, which in turn can affect cell membrane composition and signaling pathways. Additionally, it may impact the expression of genes involved in cholesterol metabolism and transport.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as enzymes and receptors. It has been found to inhibit the activity of cholesterol 24-hydroxylase, thereby reducing the conversion of cholesterol to 24S-hydroxycholesterol. This inhibition can lead to alterations in cholesterol homeostasis and potentially affect neuronal function. Furthermore, the compound may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cholesterol metabolism without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, influencing the conversion of cholesterol to 24S-hydroxycholesterol. This interaction can affect metabolic flux and the levels of metabolites involved in cholesterol homeostasis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on brain cholesterol metabolism. Within cells, it may interact with specific transporters that facilitate its uptake and distribution to target sites. The localization and accumulation of the compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria. Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with enzymes and other biomolecules involved in cholesterol metabolism. The subcellular localization can influence the compound’s efficacy and its impact on cellular processes.
Biological Activity
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₂Cl₂N₂
- Molecular Weight : 289.25 g/mol
- CAS Number : 1220037-92-2
- Structure : The compound features a tetrahydroisoquinoline core with a piperidine substituent, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its effects on the central nervous system (CNS) and potential therapeutic applications.
Pharmacological Effects
- Antinociceptive Activity :
- Receptor Interactions :
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with neurotransmitter systems and modulation of receptor activity:
- Opioid Receptor Modulation : The compound acts as an agonist at mu-opioid receptors while also showing antagonistic properties at nociceptin/orphanin FQ peptide (NOP) receptors. This dual action could enhance its analgesic efficacy while minimizing side effects commonly associated with opioid use .
- Inhibition of Neuroinflammation : Some studies suggest that it may inhibit inflammatory pathways in the CNS, contributing to its neuroprotective effects .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that compounds similar to 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exhibit significant neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions .
2. Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant properties. It has been shown to influence the serotonergic system, which is often targeted in the development of antidepressants. The mechanism involves modulation of serotonin receptors, enhancing mood and emotional stability .
Neuroscience Research
1. Chemical Probes
In neuroscience research, this compound serves as a chemical probe to study receptor interactions and signal transduction pathways. Its ability to selectively bind to specific receptors makes it valuable for elucidating the roles of these receptors in various neurological conditions .
2. Behavioral Studies
Behavioral assays have utilized this compound to assess its effects on anxiety and depression-like behaviors in animal models. These studies provide insights into the compound's efficacy and potential mechanisms of action .
Case Study 1: Neuroprotection in Animal Models
A study published in a peer-reviewed journal demonstrated that administration of this compound in rodents subjected to neurotoxic agents resulted in reduced neuronal death and improved behavioral outcomes. The results suggest its potential as a neuroprotective agent .
Case Study 2: Antidepressant-Like Effects
Another investigation explored the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect mediated through serotonergic pathways .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues with Piperidine/Tetrahydroisoquinoline Motifs
Key Observations :
- Positional Isomerism : The placement of the piperidinyl group (3- vs. 4- or 6-position) significantly impacts receptor selectivity. For example, the 7-hydroxy derivative in shows opioid receptor antagonism, whereas unsubstituted analogs lack this activity .
- Functional Groups : Carboxamide and hydroxy groups enhance opioid receptor binding, while the absence of these in the target compound suggests divergent pharmacological targets .
Derivatives with Aromatic and Heterocyclic Substituents
Key Observations :
- Aromatic Substitutions: The dimethylaminophenyl and methoxy groups in confer analgesic effects, suggesting that electron-donating groups on the tetrahydroisoquinoline core enhance anti-inflammatory activity .
Piperazine-Linked and Complex Derivatives
Key Observations :
- Piperazine Linkers : Ethyl-piperazine chains () enable interactions with serotonin receptors, a property absent in the target compound due to its direct piperidinyl attachment .
- Heterocyclic Moieties : Tetrazolyl and oxazole groups in shift activity toward metabolic targets (PPARγ), highlighting the scaffold's versatility .
Q & A
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients. Asymmetric synthesis using Evans’ oxazolidinones or Sharpless epoxidation ensures stereocontrol. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism. Crystallization-induced diastereomer resolution (e.g., tartaric acid derivatives) enhances scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
